[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester
Description
This compound is a chiral small molecule characterized by a piperidine ring substituted with an ethyl-carbamic acid benzyl ester group and an (S)-2-amino-propionyl moiety. The stereochemistry at the piperidin-3-yl position is (R)-configured, while the amino-propionyl group adopts the (S)-configuration. Such stereochemical specificity is critical for its biological interactions, particularly in targeting enzymes or receptors where enantioselectivity plays a role. The benzyl ester acts as a protecting group, enhancing stability during synthesis or delivery.
Properties
IUPAC Name |
benzyl N-[(3R)-1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-3-21(18(23)24-13-15-8-5-4-6-9-15)16-10-7-11-20(12-16)17(22)14(2)19/h4-6,8-9,14,16H,3,7,10-13,19H2,1-2H3/t14-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFWCZYOIPKJBX-GOEBONIOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCCN(C1)C(=O)[C@H](C)N)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [®-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester typically involves multiple steps, including the formation of the piperidine ring, the introduction of the amino acid moiety, and the esterification process. One common method involves the following steps:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Amino Acid Moiety: The amino acid derivative can be introduced via an amide bond formation reaction, often using coupling reagents like dicyclohexylcarbodiimide (DCC) and N,N-Dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
[®-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring or the amino acid moiety.
Reduction: Reduced forms of the ester or amide functionalities.
Substitution: Substituted derivatives at the amino or ester positions.
Scientific Research Applications
[®-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [®-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural homology with the target molecule but differ in substituents, stereochemistry, or core scaffolds. These variations influence physicochemical properties, metabolic stability, and biological activity.
Stereoisomeric Variants
- [(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester (CAS 1401667-53-5) Difference: The piperidin-3-yl group is (S)-configured instead of (R). Implications: Stereochemical inversion may alter binding affinity to chiral targets, such as proteases or GPCRs. For example, enantiomers often exhibit divergent activity profiles, with one enantiomer being active and the other inert or antagonistic .
Substituent Modifications
- [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester (CAS 919108-51-3) Difference: The ethyl group in the carbamate is replaced with a methyl group. This could result in lower bioavailability compared to the ethyl-substituted analogue .
- [(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester (CAS 1354023-84-9) Difference: The propionyl group is substituted with a 3-methyl-butyryl side chain.
Core Scaffold Variations
- [1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester (Ref: 10-F083369) Difference: The piperidine ring is replaced with pyrrolidine, and the benzyl ester is substituted with a tert-butyl ester. Implications: The smaller pyrrolidine ring imposes greater conformational rigidity, which may limit binding to flexible binding pockets. The tert-butyl ester offers enhanced stability under acidic conditions but requires enzymatic cleavage for activation .
- [(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester (CAS 1401666-23-6) Difference: Pyrrolidine replaces piperidine, altering ring size and nitrogen positioning. Implications: The five-membered ring may reduce basicity of the nitrogen, affecting protonation states and interactions with ionizable residues in targets like ion channels or kinases .
Structural and Functional Comparison Table
Key Research Findings
- Stereochemistry Matters : The (R)-configuration in the target compound’s piperidine ring is likely critical for activity, as seen in analogues like aprepitant, where stereochemistry dictates NK1 receptor binding .
- Substituent Trade-offs : Ethyl groups in carbamates generally offer better pharmacokinetic profiles than methyl or tert-butyl groups, balancing solubility and metabolic resistance .
- Scaffold Flexibility : Piperidine-based compounds often exhibit broader target compatibility compared to pyrrolidine derivatives, which may be more niche in application .
Biological Activity
The compound [(R)-1-((S)-2-amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, making it an interesting subject for pharmacological research. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of 327.43 g/mol. The structure includes a piperidine ring, an amino acid moiety, and a carbamic acid ester, which contributes to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H27N3O3 |
| Molar Mass | 327.43 g/mol |
| CAS Number | 1401668-71-0 |
Antimicrobial Properties
Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial activity against various pathogens. For instance, derivatives of piperidine compounds have shown effectiveness against bacteria and fungi, suggesting potential applications in treating infections.
Neuroprotective Effects
The piperidine scaffold is often associated with neuroactive properties. Research has indicated that compounds with similar structures can influence neurotransmitter systems, potentially offering protective effects against neurodegenerative diseases. For example, studies have shown that certain piperidine derivatives can modulate dopamine and serotonin receptors, which are critical in neurological health.
Antitumor Activity
Some derivatives of piperidine compounds have been studied for their anticancer potential. Research has highlighted that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. A study demonstrated that a related compound exhibited cytotoxic effects on various cancer cell lines, indicating the need for further exploration of this compound in cancer therapeutics.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several piperidine derivatives against Staphylococcus aureus and Escherichia coli, revealing that modifications at the piperidine nitrogen significantly enhanced efficacy.
- Neuroprotective Mechanisms : In vitro studies showed that compounds with the piperidine structure could reduce oxidative stress markers in neuronal cells, supporting their potential as neuroprotective agents.
- Cytotoxicity in Cancer Cells : A recent investigation into the cytotoxic effects of related carbamate esters on human breast cancer cells demonstrated significant cell death at micromolar concentrations, warranting further research into their mechanisms of action.
Pharmacodynamics and Pharmacokinetics
Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for elucidating its therapeutic potential. Studies suggest that this compound may exhibit favorable absorption characteristics and metabolic stability due to its structural features.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
